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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764144

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TM5275 sodium, a
potent and orally active inhibitor of plasminogen activator inhibitor-1 (PAI-1), in a preclinical
model of diabetic nephropathy. The provided protocols and data are based on studies utilizing
a streptozotocin (STZ)-induced diabetic mouse model.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide.[1][2] A key
pathological feature of diabetic nephropathy is the excessive accumulation of extracellular
matrix (ECM) in the glomeruli and tubulointerstitium, leading to fibrosis and a progressive
decline in renal function.[3] Plasminogen activator inhibitor-1 (PAI-1) has been identified as a
critical mediator in the development of renal fibrosis.[1][2][4] TM5275 sodium is a novel small
molecule inhibitor of PAI-1 that has shown promise in preventing renal injury in diabetic models.

[1](21[5]

Mechanism of Action

TM5275 sodium exerts its therapeutic effects by specifically inhibiting the activity of PAI-1. In
diabetic nephropathy, hyperglycemia stimulates the production of PAI-1 in the kidneys.[3]
Elevated PAI-1 levels inhibit the conversion of plasminogen to plasmin, a key enzyme
responsible for the degradation of ECM components. By inhibiting PAI-1, TM5275 restores
plasmin activity, thereby promoting the breakdown of excess ECM and attenuating renal
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fibrosis.[1][2] Furthermore, PAI-1 has been shown to have pro-inflammatory effects, and its
inhibition by TM5275 can reduce macrophage infiltration in the kidneys.[1][2][6]
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Caption: Signaling pathway of TM5275 in diabetic nephropathy.

Data Presentation
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The following tables summarize the quantitative data from a 16-week study in STZ-induced
diabetic mice treated with TM5275 (50 mg/kg/day, p.o.).

Table 1: Metabolic and Renal Function Parameters

Parameter Control Diabetic Diabetic + TM5275
Plasma Glucose

150 + 10 450 + 25 440 + 30
(mg/dL)
Plasma Creatinine

0.4 £0.05 0.7x0.1 0.65+0.1
(mg/dL)
Urinary Albumin

, 20+5 150 + 20 80 + 15¢
Excretion (4 g/day )
Kidney/Body Weight
) 1.0+0.1 1.8+0.2 1.5+0.15%

Ratio

*p < 0.05 vs. Control; tp < 0.05 vs. Diabetic. Data are presented as mean + SE.[1]

Table 2: Renal Histological and Gene Expression Changes
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Parameter Control Diabetic Diabetic + TM5275
Glomerular Volume
0.8+0.1 1.5+0.2 1.1 +0.15¢%
(X106 pm~"3)
Fractional Mesangial
5+2 35+4 20 £ 3%

Area (%)
Macrophage
Infiltration (F4/80+ 2+05 10+1.5 4+1%
cells/glomerulus)
Renal PAI-1 mRNA

_ , 1.0+£0.2 45+05 2.0 £ 0.4t
(relative expression)
Renal Fibronectin
MRNA (relative 1.0+0.3 3.8+04 1.8+0.3t
expression)
Renal Collagen lal
MRNA (relative 1.0+0.2 4.2+0.6 2.1+0.5t

expression)

*p < 0.05 vs. Control; Tp < 0.05 vs. Diabetic. Data are presented as mean + SE.[1]

Experimental Protocols

Induction of Diabetic Nephropathy in Mice

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ).

Materials:

Streptozotocin (STZ)

6-week-old male C57BL/6 mice[1]

0.5% carboxymethyl cellulose (vehicle for TM5275)[1]

Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)[1]
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e TM5275 sodium

e Glucometer and test strips

Procedure:

Acclimate 6-week-old male C57BL/6 mice for at least one week before the experiment.

 Induce diabetes by a single intraperitoneal injection of STZ at a dose of 150 mg/kg body
weight.[1] Dissolve STZ in freshly prepared sodium citrate buffer (pH 4.5) immediately before
use.

 Inject age-matched control mice with an equivalent volume of sodium citrate buffer.[1]

e Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Consider mice
with blood glucose levels = 250 mg/dL as diabetic.

 Divide the mice into three groups: Control, Diabetic (vehicle-treated), and Diabetic +
TM5275.

o Administer TM5275 sodium orally at a dose of 50 mg/kg/day, dissolved in 0.5%
carboxymethyl cellulose.[1] Administer an equivalent volume of the vehicle to the control and
diabetic groups.

o Continue the treatment for 16 weeks.[1]
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Caption: Experimental workflow for the diabetic nephropathy mouse model.

Assessment of Renal Function

a. Urinary Albumin Excretion:
e House mice individually in metabolic cages for 24-hour urine collection.
e Measure the total urine volume.

o Determine the albumin concentration in the urine using a mouse albumin ELISA kit according
to the manufacturer's instructions.

o Calculate the total daily albumin excretion.

b. Plasma Creatinine:

e Atthe end of the 16-week treatment period, anesthetize the mice.[1]

e Collect blood via cardiac puncture into heparinized tubes.

o Centrifuge the blood at 3000 rpm for 15 minutes to separate the plasma.

» Measure plasma creatinine levels using a commercially available creatinine assay Kit.

Histological Analysis

 After blood collection, perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).
o Excise the kidneys and measure their weight.

o Fix one kidney in 10% neutral buffered formalin and embed it in paraffin.

e Cut 4-pum sections for staining.[1]

o Periodic Acid-Schiff (PAS) Staining: Stain sections with PAS to visualize the glomerular
basement membrane and mesangial matrix.[1]

o Quantify the fractional mesangial area by image analysis.
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» Immunohistochemistry for Macrophage Infiltration:

o

Perform antigen retrieval on deparaffinized sections.

[¢]

Incubate with a primary antibody against the macrophage marker F4/80.[6]

[e]

Use a suitable secondary antibody and detection system.

[e]

Count the number of F4/80-positive cells per glomerulus.

Gene Expression Analysis by Real-Time PCR

e Snap-freeze a portion of the kidney in liquid nitrogen and store it at -80°C.

Isolate total RNA from the kidney tissue using a suitable RNA extraction Kit.

Synthesize cDNA from the RNA using a reverse transcription Kit.

Perform real-time PCR using specific primers for PAI-1, fibronectin, collagen lal, and a
housekeeping gene (e.g., GAPDH).

Calculate the relative gene expression using the AACt method.

In Vitro PAI-1 Inhibition Assay

This protocol is for assessing the direct inhibitory effect of TM5275 on PAI-1-induced changes
in renal tubular epithelial cells.

Materials:

» Mouse proximal tubular epithelial cells (mProx24)[1]

Cell culture medium (e.g., DMEM/F12)

Recombinant PAI-1

TM5275 sodium

RNA extraction and RT-PCR reagents
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Procedure:

e Culture mProx24 cells to 80% confluency.

o Pre-treat the cells with TM5275 at various concentrations for 4 hours.[7]
o Stimulate the cells with recombinant PAI-1 (e.g., 50 nM) for 24 hours.[7]
e Harvest the cells and isolate RNA.

o Perform real-time PCR to analyze the mRNA expression of fibrosis and inflammation
markers (e.g., TGF-B1, collagen lal, MCP-1).[7]

Conclusion

TM5275 sodium demonstrates significant therapeutic potential in the treatment of diabetic
nephropathy by targeting the PAI-1 pathway. The protocols and data presented here provide a
framework for preclinical evaluation of TM5275 and similar PAI-1 inhibitors in a diabetic
nephropathy model. These studies highlight the importance of PAI-1 as a therapeutic target
and support the further development of TM5275 for clinical applications in diabetic kidney
disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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